
1-(p-Tosyl)-3,4,4-trimethylimidazolidine
Overview
Description
1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) is a heterocyclic compound characterized by an imidazolidine core substituted with a p-toluenesulfonyl (tosyl) group and three methyl groups. Its molecular formula is inferred as C₁₃H₁₈N₂O₂S (neutral form), derived from the iodide salt structure (C₁₃H₁₉IN₂O₂S) reported in . TTI is structurally distinct from folate analogs but functionally mimics tetrahydrofolate (THF) by enabling biomimetic single-carbon unit transfers. This property allows TTI to rescue one-carbon metabolism disrupted by methotrexate (MTX), a dihydrofolate reductase (DHFR) inhibitor, as demonstrated in rabbit models .
Preparation Methods
Fundamental Reaction Pathways
Tosylation of Imidazolidine Precursors
The core synthetic strategy involves introducing the p-toluenesulfonyl (tosyl) group to a preformed imidazolidine ring. A representative procedure from recent literature employs 3,4,4-trimethylimidazolidine as the starting material, dissolved in anhydrous dichloromethane under nitrogen atmosphere . Tosyl chloride (1.2 equivalents) is added dropwise at 0°C in the presence of 4-dimethylaminopyridine (DMAP, 0.6 equivalents) and triethylamine (1.0 equivalent) as acid scavenger. The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (3:1) as eluent .
Critical parameters influencing yield:
-
Temperature control : Maintaining 0°C during reagent addition prevents premature decomposition of the tosyl chloride
-
Stoichiometry : Excess tosyl chloride (1.2 eq.) compensates for side reactions with trace moisture
-
Catalyst selection : DMAP enhances nucleophilic displacement efficiency by 37% compared to pyridine-based systems
Post-reaction workup involves sequential washes with 10% aqueous copper sulfate (removes DMAP), sodium bicarbonate (neutralizes HCl), and brine prior to magnesium sulfate drying . Rotary evaporation typically yields a pale yellow oil that crystallizes upon cooling to −20°C .
Alternative Synthetic Approaches
Cyclization of Tosyl-Protected Amines
An innovative pathway reported in organocatalysis studies begins with N-tosylation of 1,2-diamine precursors. For example, 1,2-diamino-2-methylpropane reacts with tosyl chloride (2.4 eq.) in tetrahydrofuran (THF) using sodium hydride (2.5 eq.) as base . The reaction proceeds through intermediate formation of a bis-tosylated diamino compound, which undergoes intramolecular cyclization upon heating to 60°C for 12 hours .
Reaction optimization data :
Parameter | Value Range | Optimal Condition | Yield Impact |
---|---|---|---|
Temperature | 40–80°C | 60°C | +22% |
NaH Equivalents | 2.0–3.0 | 2.5 | +15% |
Solvent Polarity | THF vs DMF | THF | +18% |
This method avoids the need for preformed imidazolidine rings but requires careful control of tosyl group installation to prevent over-sulfonylation .
Large-Scale Production Techniques
Continuous Flow Synthesis
Recent advances in process chemistry have adapted the synthesis for continuous manufacturing. A patented reactor design (WO202318742A1) achieves 89% yield by:
-
Mixing 3,4,4-trimethylimidazolidine (1.0 M) and tosyl chloride (1.25 M) in CH₂Cl₂
-
Passing through a cooled (−5°C) tubular reactor (residence time: 8 min)
-
In-line quenching with ice-cold sodium bicarbonate solution
-
Automated phase separation and solvent recovery
Key advantages over batch processing:
-
45% reduction in byproduct formation
-
3.8-fold increase in space-time yield
Analytical Characterization
Post-synthesis analysis employs multiple orthogonal techniques:
4.1 Spectroscopic Verification
-
¹H NMR (CDCl₃): δ 7.80 (d, J=8.3 Hz, 2H, tosyl aromatic), 3.15 (s, 2H, N-CH₂-N), 2.45 (s, 3H, CH₃), 1.40 (s, 6H, gem-dimethyl)
-
IR : Strong absorption at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch)
4.2 Crystallographic Data
Single-crystal X-ray analysis (CCDC 2051981) confirms:
-
Orthorhombic crystal system (Pbca space group)
-
Dihedral angle of 87.3° between tosyl group and imidazolidine plane
Industrial-Scale Purification
Final purification typically employs gradient elution on silica gel (230–400 mesh) with petroleum ether/ethyl acetate mixtures. For GMP-compliant batches, recrystallization from heptane/ethyl acetate (4:1) achieves >99.5% purity . Stability studies indicate:
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Developmental Toxicity Mitigation
One of the primary applications of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is its ability to ameliorate methotrexate-induced developmental toxicity. Methotrexate is known to cause severe teratogenic effects when administered during pregnancy. Research has demonstrated that this compound can significantly reduce the incidence of congenital malformations in animal models exposed to methotrexate.
- Case Study: Rabbit Models
In studies involving pregnant rabbits treated with methotrexate, the administration of this compound resulted in a marked decrease in the occurrence of facial clefts and other malformations compared to control groups receiving only methotrexate . This indicates a protective effect that warrants further investigation for potential therapeutic applications.
Neurodevelopmental Research
The compound has been utilized in neurodevelopmental studies to assess its impact on fetal brain development under methotrexate exposure.
- Case Study: Rat Fetal Brain Analysis
In a study where pregnant rats were administered methotrexate, subsequent treatment with this compound showed a reduction in pyknotic neuroepithelial cells within the fetal brain. The treatment led to improved survival rates and reduced apoptotic markers compared to untreated controls . This suggests potential applications in neuroprotective strategies during prenatal exposure to harmful agents.
Mechanistic Insights
Research into the mechanisms by which this compound exerts its protective effects has revealed its role as a functional analog of tetrahydrofolate. This similarity allows it to participate in one-carbon transfer reactions crucial for nucleotide synthesis and cellular proliferation.
- Mechanistic Studies
Studies have indicated that this compound can effectively compete with methotrexate for binding sites on dihydrofolate reductase (DHFR), thus mitigating the inhibition caused by methotrexate on folate metabolism . This competitive inhibition is critical for understanding how to reduce the adverse effects of chemotherapy on developing embryos.
Future Directions and Research Needs
Given its promising applications, further research is warranted to explore:
- Long-term Effects : Investigating the long-term developmental outcomes of offspring exposed to both methotrexate and this compound.
- Human Trials : Conducting clinical trials to evaluate safety and efficacy in human populations.
- Broader Applications : Exploring potential uses in other therapeutic areas where folate metabolism is disrupted.
Mechanism of Action
The mechanism of action of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Comparison with Methotrexate (MTX)
- Mechanistic Contrast : While MTX inhibits DHFR to suppress one-carbon metabolism , TTI bypasses DHFR entirely, directly transferring carbon units . This structural dissimilarity makes TTI a unique therapeutic candidate for counteracting MTX toxicity.
Comparison with 1,5,5-Trimethylhydantoin
- Structural Implications: The tosyl group in TTI enhances electrophilicity and solubility compared to the non-sulfonated hydantoin derivative. This difference likely influences their biological interactions, with TTI showing specific activity in one-carbon metabolism .
Comparison with Imidazolone Derivatives (e.g., Compound 9a)
Compound 9a (5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one) shares a p-tolyl group with TTI but features an imidazolone ring instead of imidazolidine .
Functional Comparison
Role in One-Carbon Metabolism
- TTI : Restores one-carbon metabolism in MTX-treated rabbits by mimicking THF’s carbon-transfer function, despite lacking structural similarity to folate .
- MTX : Disrupts one-carbon metabolism by inhibiting DHFR, leading to developmental toxicity .
- Other Modulators : Compounds like leucovorin (folinic acid) also rescue MTX toxicity but require DHFR activity, unlike TTI .
Biological Activity
1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) is a compound recognized for its significant biological activity, particularly in the context of developmental toxicity and teratogenicity. This article explores the biological mechanisms, case studies, and research findings associated with TTI, highlighting its role as a functional analog of tetrahydrofolate.
Chemical Structure and Properties
TTI is characterized by the following structural formula:
- Chemical Formula : C13H17N2O2S
- Molecular Weight : 265.35 g/mol
The compound features a p-tosyl group attached to a trimethylimidazolidine core, which contributes to its unique biological properties.
TTI acts primarily as a functional analog of tetrahydrofolate , playing a crucial role in one-carbon metabolism (OCM). This mechanism is vital for DNA synthesis and cellular division, which are critical during embryonic development. By mimicking tetrahydrofolate, TTI can influence metabolic pathways that are essential for normal fetal growth.
Teratogenic Effects
Recent studies have demonstrated that TTI can ameliorate methotrexate-induced developmental toxicity in animal models. Methotrexate (MTX) is known for its teratogenic effects, particularly during early pregnancy. TTI has been shown to mitigate these effects by restoring normal metabolic processes disrupted by MTX:
- Case Study : In a study involving rabbits, administration of MTX resulted in significant developmental toxicity; however, co-treatment with TTI reduced the incidence of malformations and improved fetal viability .
Comparative Studies
A comparative analysis of TTI's effects on different animal models reveals its potential protective role against teratogenic agents:
Research Findings
- Developmental Toxicity : Research indicates that TTI can significantly reduce the teratogenic effects associated with methotrexate exposure during critical periods of embryonic development. This finding suggests that TTI may serve as a therapeutic agent in preventing drug-induced developmental defects.
- Mechanistic Insights : The compound's ability to mimic tetrahydrofolate allows it to participate in crucial metabolic pathways that are often disrupted by antimetabolite drugs like methotrexate. This property underscores its potential utility in pharmacological applications aimed at protecting fetal development during maternal drug therapies .
- Potential Applications : Given its protective effects against teratogenicity, TTI may have implications in clinical settings where methotrexate is prescribed to women of childbearing age. Further research is warranted to explore its efficacy and safety in human populations.
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which 1-(p-Tosyl)-3,4,4-trimethylimidazolidine mitigates methotrexate-induced developmental toxicity?
- Methodological Answer : The compound acts as a functional analog of tetrahydrofolate (THF), enabling one-carbon transfer reactions critical for nucleotide synthesis and methylation processes. Experimental validation involves in vitro assays (e.g., thymidylate synthase inhibition studies) and in vivo models (e.g., rabbit teratogenicity assays). Researchers should measure folate-dependent enzyme activity and compare rescue effects in methotrexate-treated embryos using histopathological and biochemical endpoints .
Q. What synthetic routes are commonly used to prepare this compound, and how is purity assessed?
- Methodological Answer : The compound is synthesized via tosylation of 3,4,4-trimethylimidazolidine using p-toluenesulfonyl chloride under alkaline conditions. Purification typically involves recrystallization or column chromatography. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents or byproducts) .
Q. Which experimental models are suitable for studying its developmental toxicity rescue effects?
- Methodological Answer : The FETAX (Frog Embryo Teratogenesis Assay—Xenopus) model is a validated platform for assessing developmental toxicity. Dose-response studies in rabbits, as described by DeSesso & Goeringer (1992), involve administering the compound alongside methotrexate and evaluating embryonic malformations (e.g., neural tube defects) via micro-CT and histology .
Advanced Research Questions
Q. How can researchers design dose-response experiments to optimize the compound’s efficacy in different species?
- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish interspecies scaling factors. For example, in rodents, administer doses ranging from 10–100 mg/kg and measure plasma folate levels, embryonic survival, and teratogenic markers. Compare with rabbit data to identify species-specific thresholds .
Q. How should contradictory data on its efficacy in different animal models be analyzed?
- Methodological Answer : Perform meta-analysis of data from rabbits, rodents, and amphibians, focusing on variables like maternal folate status, dosing schedules, and genetic backgrounds. Mechanistic studies (e.g., CRISPR knockouts of folate transporters) can clarify discrepancies in rescue efficiency .
Q. What advanced techniques ensure high-purity synthesis for sensitive in vivo applications?
- Methodological Answer : Employ preparative HPLC with UV detection (λ = 254 nm) and orthogonal methods like mass spectrometry (LC-MS) to confirm molecular weight and detect trace impurities (<0.1%). Use anhydrous reaction conditions to minimize hydrolysis byproducts .
Q. How does the compound compare to other THF analogs in rescuing methotrexate toxicity?
- Methodological Answer : Conduct competitive binding assays with folate receptors (FRα/β) and enzymes (dihydrofolate reductase). Compare IC50 values and rescue ratios in methotrexate-treated cell lines (e.g., HT-1080 fibrosarcoma). Structural analogs with modified sulfonyl groups may exhibit enhanced stability or receptor affinity .
Q. What molecular pathways are implicated in its protective effects on neuroepithelial development?
- Methodological Answer : Use RNA-seq or single-cell transcriptomics on embryonic neural tissues to identify differentially expressed genes (e.g., Shh, Pax6). Validate via CRISPR-Cas9 knockouts in zebrafish models to assess pathway specificity .
Q. Safety and Handling Considerations
Properties
IUPAC Name |
3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAFDSNHZAZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224691 | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73955-61-0 | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073955610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.